![molecular formula C26H28N8O B607985 HTH-01-015](/img/structure/B607985.png)
HTH-01-015
概要
説明
HTH-01-015は、NUAKファミリーSNF1様キナーゼ1(NUAK1)の選択的阻害剤です。 分子式はC26H28N8O、分子量は468.55 g/molです 。この化合物は主に、様々な細胞プロセスにおけるNUAK1の役割を研究するために、科学研究で使用されています。
製法
This compoundの合成は、コア構造の調製から始まり、特定の官能基を導入するまで、複数の段階からなります。正確な合成経路および反応条件は、機密情報であり、公表されていません。 工業的製造方法では、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が行われます .
科学的研究の応用
Biological Applications
HTH-01-015 has been studied for its biological effects in various cellular contexts:
Cancer Research
This compound has shown promise in cancer research, particularly in studies involving breast cancer cell lines. It selectively impaired the viability of PTEN-deficient breast cancer cells, suggesting its potential as a therapeutic agent in specific cancer types where NUAK1 plays a critical role .
Cell Migration and Invasion
In vitro assays have demonstrated that this compound significantly inhibits cell migration and invasion. For instance:
- In mouse embryonic fibroblasts (MEFs), treatment with this compound resulted in reduced migration similar to that observed with NUAK1 knockout models .
- The compound also impaired the invasive potential of U2OS cells in a three-dimensional (3D) cell invasion assay, indicating its utility in studying metastatic behavior in cancers .
Proliferation Inhibition
This compound effectively inhibits the proliferation of various cancer cell lines:
- In U2OS cells, the compound blocked proliferation and phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), a substrate of NUAK1, to levels comparable to shRNA-mediated NUAK1 knockdown .
Case Study 1: Breast Cancer Cell Lines
A study highlighted that this compound selectively reduced the viability of multiple PTEN-deficient breast cancer cell lines. The results indicated that NUAK1 inhibition could be a viable strategy for targeting specific breast cancer subtypes that exhibit dependency on this kinase for survival and proliferation .
Case Study 2: Wound Healing Assay
In wound healing assays conducted with MEFs and U2OS cells, this compound treatment led to significant inhibition of cell migration. This effect was comparable to that seen with genetic knockouts of NUAK1, underscoring the compound's potential as a tool for dissecting the role of NUAK kinases in cellular motility and tissue repair processes .
Summary Table of Applications
作用機序
HTH-01-015は、NUAK1を選択的に阻害することで効果を発揮します。NUAK1は、AMP活性化プロテインキナーゼ(AMPK)ファミリーのメンバーであり、細胞の移動、浸潤、増殖を含む様々な細胞プロセスに関与しています。this compoundは、NUAK1によって媒介される、ミオシンホスファターゼ標的サブユニット1(MYPT1)のセリン445におけるリン酸化を阻害します。 この阻害は、細胞の移動と浸潤の抑制、および細胞増殖の抑制につながります .
類似の化合物との比較
This compoundは、NUAK1に対する高い選択性で特徴付けられます。類似の化合物には以下のようなものがあります。
WZ4003: この化合物は、NUAK1とNUAK2の両方を阻害し、NUAK1に対してはIC50が20 nM、NUAK2に対しては100 nMです.
その他のNUAK阻害剤: これらの化合物は、選択性と効力にばらつきがあり、NUAK1とNUAK2を阻害する可能性があります.
This compoundは、NUAK1に対する高い選択性により際立っており、様々な細胞プロセスにおけるNUAK1の特定の役割を研究するための貴重なツールとなっています。
生化学分析
Biochemical Properties
HTH-01-015 has been identified as a selective NUAK1 inhibitor with an IC50 value of 100 nM . It inhibits NUAK1-mediated MYPT1 phosphorylation . The compound shows extreme selectivity, having no significant inhibition of 139 other tested kinases .
Cellular Effects
This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restricted cells from entering into mitosis in U2OS cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NUAK1-mediated MYPT1 phosphorylation . This action is highly selective, affecting only the NUAK1 isoform of NUAK kinases .
Temporal Effects in Laboratory Settings
It has been shown to inhibit cell proliferation in both U2OS cells and MEFs .
Dosage Effects in Animal Models
In a mouse model, targeting ARK5 with the selective inhibitor this compound has been shown to attenuate CCl4-induced liver fibrosis .
Metabolic Pathways
This compound is involved in the AMPK pathway . It inhibits NUAK1, a member of the AMPK-related family of protein kinases .
Subcellular Localization
It has been shown to inhibit NUAK1, which is known to localize in the cytosolic and nuclear subcellular compartments .
準備方法
The synthesis of HTH-01-015 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
HTH-01-015は、次のような様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンまたは水酸化ナトリウムやシアン化カリウムなどの求核剤があります。
類似化合物との比較
HTH-01-015 is unique in its high selectivity for NUAK1. Similar compounds include:
WZ4003: This compound inhibits both NUAK1 and NUAK2, with an IC50 of 20 nM for NUAK1 and 100 nM for NUAK2.
Other NUAK inhibitors: These compounds may inhibit NUAK1 and NUAK2 with varying degrees of selectivity and potency.
This compound stands out due to its high selectivity for NUAK1, making it a valuable tool for studying the specific role of NUAK1 in various cellular processes.
生物活性
HTH-01-015 is a selective inhibitor of the NUAK1 kinase, a member of the AMP-activated protein kinase (AMPK) family, which plays critical roles in various biological processes including cell proliferation, migration, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.
This compound exhibits high selectivity for NUAK1, with an IC50 value of 100 nM. In contrast, WZ4003, another related compound, inhibits both NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM respectively . The selectivity of this compound allows researchers to delineate the specific roles of NUAK1 in cellular functions without significant interference from other kinases.
Inhibition of Phosphorylation
This compound effectively inhibits the phosphorylation of MYPT1 (myosin phosphatase-targeting subunit 1), which is a well-characterized substrate for NUAK1. This inhibition leads to decreased cell migration and proliferation in various cell lines, including mouse embryonic fibroblasts (MEFs) and U2OS cells .
Impact on Cell Migration and Proliferation
Research indicates that treatment with this compound significantly impairs cell migration in wound-healing assays. The extent of inhibition is comparable to that observed in NUAK1 knockout cells. Additionally, this compound reduces cell proliferation to levels similar to those observed with NUAK1 shRNA knockdown .
Effects on Neurite Outgrowth
In studies involving neuronal cells, inhibition of NUAK1 by this compound resulted in defects in neurite initiation and elongation. This suggests that NUAK1 is essential for proper neuronal development and function .
Prostate Cancer
In a study examining benign prostatic hyperplasia (BPH), this compound was shown to inhibit smooth muscle contraction and promote apoptosis in prostate stromal cells. This effect was linked to reduced expression of NUAK1, indicating a potential therapeutic role for this compound in treating BPH-related symptoms .
Liver Cancer
This compound has also been implicated in modulating epithelial-to-mesenchymal transition (EMT) processes in liver cancer cells. The compound was found to downregulate the expression of N-cadherin, a marker associated with EMT, thereby inhibiting migration and invasion of liver cancer cells .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDJDLAKKAWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NUAK1 and NUAK2 (NUAK family SnF1-like kinase-1 and -2) are enzymes belonging to the AMPK (AMP-activated protein kinase) family. They are activated by the LKB1 tumor suppressor kinase, a protein often mutated in various cancers. [, ] Research suggests that NUAK kinases are involved in regulating crucial cellular processes like cell survival, senescence, adhesion, and polarity, all of which are dysregulated in cancer. [, ] Therefore, inhibiting NUAK kinases is a potential therapeutic strategy for cancer treatment.
A: While the precise binding mechanism of HTH-01-015 to NUAK1 hasn't been fully elucidated in these papers, it's known to be a highly selective inhibitor of this kinase. [] this compound effectively blocks the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a known substrate of NUAK1. [] This inhibition of MYPT1 phosphorylation is a key downstream effect, as it impacts cell migration and potentially other cellular functions regulated by the NUAK1-MYPT1 axis. []
A: this compound demonstrates high selectivity for NUAK1 and does not significantly inhibit NUAK2. [] In contrast, another compound, WZ4003, inhibits both NUAK isoforms. [] This selectivity profile makes this compound a valuable tool to specifically study the individual roles of NUAK1 in cellular processes.
A: Studies using this compound show that its effects often mirror those observed in cells with genetically reduced NUAK1 levels. For instance, both this compound treatment and NUAK1 knockout in mouse embryonic fibroblasts (MEFs) significantly impair cell migration in wound-healing assays. [] Similarly, both interventions inhibit MEF proliferation. [] This similarity in cellular responses suggests that this compound is specifically targeting NUAK1 activity in these contexts.
A: Researchers identified a specific mutation in NUAK1, A195T, that confers resistance to both this compound and WZ4003 without affecting the basal activity of the enzyme. [] This mutation does not alter the basal activity of NUAK1 but significantly reduces its sensitivity to both inhibitors. In cells expressing the drug-resistant NUAK1[A195T], phosphorylation of MYPT1 at Ser445 is no longer suppressed by this compound or WZ4003, unlike cells with wild-type NUAK1. [] This finding suggests that the A195T mutation likely alters the drug-binding site on NUAK1, offering valuable insight for designing future NUAK1 inhibitors.
A: Yes, studies using liver and breast cancer cell lines have demonstrated the impact of this compound. In liver cancer cells, this compound was found to suppress migration, invasion, and metastasis, as well as reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. [] In breast cancer cells, this compound treatment decreased ATP levels and altered mitochondrial morphology, suggesting a role of NUAK1 in cancer cell bioenergetics. [] These findings further support the potential of NUAK1 inhibition as a therapeutic strategy for cancer treatment.
ANone: While this compound is a valuable research tool, it is crucial to acknowledge its limitations. The research primarily focuses on its in vitro activity, and further investigation is needed to understand its efficacy and safety profile in vivo. Additionally, the long-term effects of this compound and the potential for acquired resistance, as indicated by the A195T mutation, require further exploration. Addressing these challenges will be vital for translating NUAK1 inhibition into a viable therapeutic option.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。